REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6]C(=C)C(N)=O)[CH3:3].CCl.[C:14](N)(=[O:17])[CH:15]=[CH2:16].N([C:27]([CH3:32])(C)C(N)=N)=NC(C)(C)C(N)=N.[OH2:33]>>[CH3:3][N:2]([C:4]1[CH:5]=[CH:6][C:16]([CH2:15][C:14]([OH:17])=[O:33])=[CH:32][CH:27]=1)[CH3:1]
|
Name
|
dimethylaminopropylacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCC(C(=O)N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
250-W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C
|
Name
|
|
Quantity
|
541 g
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The gel so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried to a residual water content of 9% and ground
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |